molecular formula C8H8ClN5 B1361464 N~3~-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine CAS No. 16691-46-6

N~3~-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine

Cat. No. B1361464
CAS RN: 16691-46-6
M. Wt: 209.63 g/mol
InChI Key: UPTMGVAONDEFRT-UHFFFAOYSA-N
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Description

N~3~-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine (N3CTD) is a novel synthetic compound that has recently been studied for its potential applications in the field of science and medicine. N3CTD is a heterocyclic compound that has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, antifungal, and antibacterial properties. N3CTD has also been found to possess anticancer activity, as well as to have potential applications in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Unusual Reactivity in Multicomponent Reactions : N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine showcases unexpected reactivity in multicomponent reactions with pyruvic acid and aldehydes, leading to the formation of unique 3-[5-amino-1-(4-chlorophenyl)-1,2,4-triazol-3-ylamino]-5-arylfuran-2-ones, diverging from the anticipated triazolopyrimidine or triazolylpyrrolone derivatives (Sakhno et al., 2011).

Luminescent Properties

  • Luminescent Properties Analysis : A series of compounds based on 4-amino-4H-1,2,4-triazole group were synthesized and their luminescent properties were analyzed, showcasing how substituent modifications can significantly impact the luminescent characteristics of these compounds (Xi et al., 2021).

Corrosion Inhibition

  • Protection of Metals in Corrosive Environments : The use of N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine derivatives was explored for corrosion and dissolution protection of mild steel in hydrochloric acid solutions. The efficiency of these compounds as corrosion inhibitors was assessed using various techniques, demonstrating their potential in protecting metals in corrosive environments (Bentiss et al., 2007).

Crystallographic Studies

  • Crystal Structure Elucidation : The compound 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, closely related to the query compound, was synthesized and its structure was meticulously analyzed through single-crystal X-ray structure determination, providing insights into its molecular configuration and interactions (Yeo et al., 2019).

Biological Activities

  • **Exploration of BiologicalActivities**: The compound 1-((5-(4-(4-chlorophenoxy)-2-chlorophenyl)-2,2,3-trimethyl-oxazolidin-5-yl)methyl)-1H-1,2,4-triazole was synthesized and characterized, with its crystal structure determined. Preliminary biological testing indicated that this compound possesses fungicidal activity, highlighting its potential in biological applications (Xu et al., 2008).

properties

IUPAC Name

3-N-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN5/c9-5-1-3-6(4-2-5)11-8-12-7(10)13-14-8/h1-4H,(H4,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTMGVAONDEFRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NNC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352165
Record name N~3~-(4-Chlorophenyl)-1H-1,2,4-triazole-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~3~-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine

CAS RN

16691-46-6
Record name N~3~-(4-Chlorophenyl)-1H-1,2,4-triazole-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Kazakova, TR Lane, T Jones, AC Puhl, O Riabova… - ACS …, 2023 - ACS Publications
Yellow fever virus (YFV) transmitted by infected mosquitoes causes an acute viral disease for which there are no approved small-molecule therapeutics. Our recently developed …
Number of citations: 3 pubs.acs.org

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